Azidocyclohexane

Vue d'ensemble

Description

Azidocyclohexane is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.

The exact mass of the compound Cyclohexane, azido- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Environmental and Energy Applications

Cyclohexane plays a significant role in environmental sustainability and energy optimization. For instance, the separation of cyclohexane/sec-butyl alcohol/water azeotropic mixture is crucial for mitigating environmental risk and recycling solvents. Energy-saving processes in this context, like thermal coupling extractive distillation combined with heat pumps, have shown promising results in reducing CO2 emissions and enhancing thermodynamic efficiency (Zhu et al., 2021). Similarly, the use of cyclohexane in processes like extractive dividing-wall column and pervaporation technology has been explored for efficient separation in wastewater treatment, leading to reduced total annual costs and CO2 emissions (Zhang et al., 2021).

2. Chemical and Petrochemical Industries

Cyclohexane's role in the chemical and petrochemical industries is significant, especially in the separation and purification processes. For example, it is involved in the separation of benzene from cyclohexane, a challenging process due to their close boiling points and azeotropic behavior. The use of ionic liquids in extractive distillation has been found to improve the separation efficiency and reduce operational costs (Ayuso et al., 2020). Cyclohexane is also utilized in the production process, as demonstrated in the simulation studies using DWSIM software, emphasizing its importance in industrial applications (Soto-Castro et al., 2022).

3. Advanced Material Synthesis

Cyclohexane finds applications in the synthesis of advanced materials. One such example is the gold-catalyzed cascade cyclization of (azido)ynamides, where cyclohexane isused as a solvent. This process is crucial for the construction of complex organic compounds like indoloquinolines, showcasing cyclohexane's utility in organic synthesis (Tokimizu et al., 2014). Additionally, in the field of polymer chemistry, cyclohexane is used as a solvent in the synthesis of monocyclic polystyrenes. The choice of solvent, including cyclohexane, significantly impacts the yield and efficiency of the synthesis process (Gao et al., 2016).

4. Energy Conversion and Storage

Cyclohexane has potential applications in energy conversion and storage systems. For example, its use in a microporous silica membrane reactor for cyclohexane dehydrogenation highlights its role in hydrogen production, an area of growing interest due to hydrogen's potential as an environmentally friendly fuel (Koutsonikolas et al., 2012). Furthermore, innovative catalysts for cyclohexane dehydrogenation have been developed, emphasizing cyclohexane's utility as a hydrogen carrier and its contribution to safer hydrogen storage and transport (Wang et al., 2018).

Safety and Hazards

Azidocyclohexane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it can cause skin irritation, eye irritation, and specific target organ toxicity (single exposure). The target organ is the central nervous system (CNS) .

Mécanisme D'action

Mode of Action

Azidocyclohexane, like other azides, is likely to participate in cycloaddition reactions with alkynes . This reaction is a [3+2] cycloaddition, meaning that a compound with three π electrons (the azide) reacts with a compound with two π electrons (the alkyne) to form a five-membered ring. The resulting product is a triazole, a five-membered ring containing three nitrogen atoms and two carbon atoms .

Biochemical Pathways

The exact mechanisms by which these compounds exert their effects are complex and can involve multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by factors such as its molecular weight, lipophilicity, and the presence of functional groups . This compound, with a molecular weight of 125.1716 , may have different ADME properties compared to other azides and triazoles.

Result of Action

Azides and triazoles can have various biological effects, depending on their structure and the nature of their targets . For example, some triazoles are used as antifungal agents, inhibiting the synthesis of ergosterol, a key component of fungal cell membranes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemical species. For example, the rate of the Huisgen cycloaddition can be significantly increased in the presence of a copper(I) catalyst .

Analyse Biochimique

Cellular Effects

Azides have been used in the study of cellular processes They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Azides can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

azidocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-9-8-6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSNIGPBQIINLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074014 | |

| Record name | Cyclohexane, azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19573-22-9 | |

| Record name | Cyclohexane, azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019573229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

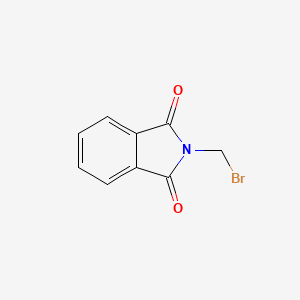

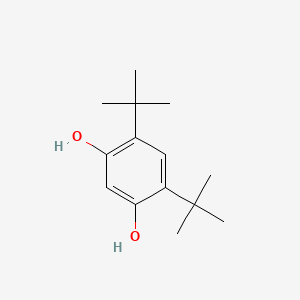

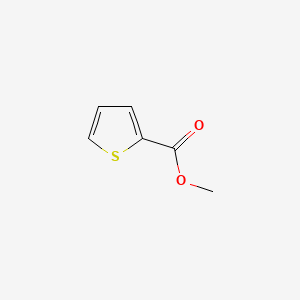

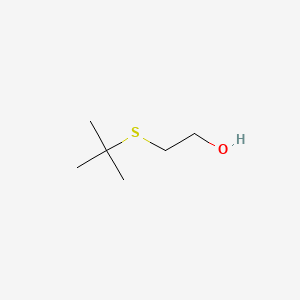

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Azidocyclohexane?

A1: this compound has the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have studied this compound using Infrared (IR) and Raman spectroscopy to analyze its conformational preferences. [, ] Additionally, ¹H-NMR and ¹⁹F-NMR analyses have been employed to elucidate the structures of its derivatives, particularly fluorinated analogs. []

Q3: How does the azido group in this compound influence its conformational preferences?

A3: Studies comparing this compound with other cyclohexane derivatives, like isocyanates and isothiocyanates, reveal that the azido group has a distinct conformational preference. This preference is influenced by intramolecular electrostatic interactions with other functional groups present in the molecule. For example, in 3α- and 3β-azido-5α-cholestan-6-ones, the interaction between the azido and ketone groups impacts the equilibrium between the 5α- and 5β-isomers. []

Q4: Can this compound participate in cycloaddition reactions?

A4: Yes, this compound readily reacts with dimethyl acetylenedicarboxylate, undergoing a [3+2] cycloaddition to yield the corresponding triazole derivative. [] This reaction highlights its potential as a building block for synthesizing more complex heterocyclic compounds.

Q5: What are the applications of this compound in organic synthesis?

A5: this compound is a valuable synthon for introducing nitrogen-containing functionality into molecules. For instance, it reacts with thallium(III) acetate and trimethylsilyl azide, leading to the formation of various substituted cyclohexane derivatives, including azides, halides, and thiocyanates. [] This reaction demonstrates its versatility in accessing diverse structural motifs.

Q6: Has the enthalpy of formation of this compound been determined?

A6: While experimental data for the enthalpy of formation of this compound has been reported, there are suggestions of potential systematic errors in these measurements. [] Computational chemistry, particularly G4 theory calculations combined with isodesmic reaction schemes, offers a more reliable method for predicting this thermodynamic property. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1329513.png)

acetate](/img/structure/B1329519.png)